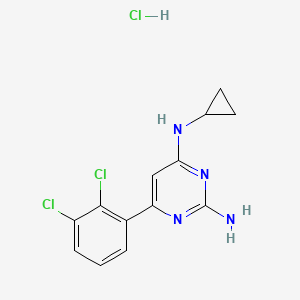

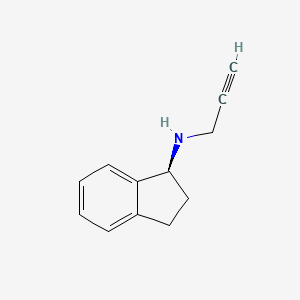

N-Propargil-1(S)-aminoindano

Descripción general

Descripción

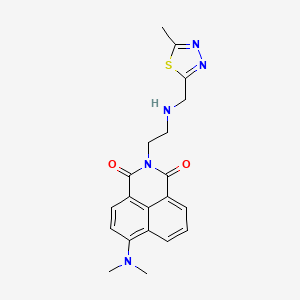

N-Propargil-1(S)-Aminoindano es un compuesto orgánico conocido por sus significativas propiedades farmacológicas. Es un derivado del aminoindano y contiene un grupo propargilo unido al átomo de nitrógeno. Este compuesto ha llamado la atención debido a sus posibles efectos neuroprotectores y su papel como inhibidor selectivo de la monoaminooxidasa B (MAO-B).

Aplicaciones Científicas De Investigación

N-Propargil-1(S)-Aminoindano tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas complejas.

Biología: El compuesto se estudia por sus propiedades neuroprotectoras y sus posibles efectos terapéuticos sobre las enfermedades neurodegenerativas.

Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y otras moléculas bioactivas.

Mecanismo De Acción

N-Propargil-1(S)-Aminoindano ejerce sus efectos principalmente a través de la inhibición de la monoaminooxidasa B (MAO-B). Al inhibir esta enzima, el compuesto aumenta los niveles de dopamina y otras monoaminas en el cerebro, lo que puede ayudar a aliviar los síntomas de las enfermedades neurodegenerativas. Además, se ha demostrado que tiene efectos neuroprotectores al reducir el estrés oxidativo y promover la supervivencia de las neuronas dopaminérgicas .

Análisis Bioquímico

Biochemical Properties

N-Propargyl-1(S)-aminoindan has been found to interact with various enzymes and proteins. It has been reported to be involved in controlling the cellular redox state, mainly by inhibiting nitric oxide synthase enzymes . It has also been demonstrated to be involved in protein kinase C (PKC) and MAPK activation .

Cellular Effects

N-Propargyl-1(S)-aminoindan has shown to have significant effects on various types of cells and cellular processes. It has been reported to reduce the rate of neuronal cell loss in vitro . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-Propargyl-1(S)-aminoindan exerts its effects through various mechanisms. It has been reported to inhibit monoamine oxidases (MAO) and cysteine proteases . It also induces neurotrophic factors .

Temporal Effects in Laboratory Settings

It has been reported to have neuroprotective properties .

Metabolic Pathways

N-Propargyl-1(S)-aminoindan is involved in various metabolic pathways. It has been reported to interact with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-Propargil-1(S)-Aminoindano típicamente involucra la reacción de 1-indanona con propargilamina en presencia de un agente reductor como el borohidruro de sodio y el ácido acético . Esta reacción produce N-Propargil-1-Aminoindano, que se puede purificar y convertir en su forma enantiomérica.

Métodos de Producción Industrial

La producción industrial de this compound a menudo implica síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso puede incluir pasos adicionales para la purificación y separación enantiomérica para asegurar la estereoquímica deseada del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-Propargil-1(S)-Aminoindano experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: El grupo propargilo puede ser sustituido con otros grupos funcionales bajo condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores utilizados con frecuencia.

Sustitución: Se utilizan reactivos como el bromuro o cloruro de propargilo para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

Rasagilina: Otro inhibidor de la MAO-B con propiedades neuroprotectoras similares.

Selegilina: Un inhibidor de la MAO-B bien conocido utilizado en el tratamiento de la enfermedad de Parkinson.

Ladostigil: Un compuesto con efectos inhibitorios de la MAO-B y neuroprotectores.

Singularidad

N-Propargil-1(S)-Aminoindano es único debido a su estereoquímica específica y su capacidad de inhibir selectivamente la MAO-B sin producir metabolitos de tipo anfetamínico. Esto lo convierte en una opción más segura y efectiva para el uso a largo plazo en el tratamiento de enfermedades neurodegenerativas .

Propiedades

IUPAC Name |

(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEQAAGRXIBM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232866 | |

| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185517-74-2 | |

| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185517-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185517-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rasagiline, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM7HJ6CBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: Does the binding difference between N-Propargyl-1(S)-aminoindan and Rasagiline affect their ability to inhibit MAO B?

A2: Yes, the difference in binding conformation influences the inhibitory potency towards MAO B. While both compounds inactivate the enzyme, Rasagiline exhibits a significantly higher specificity for MAO B compared to N-Propargyl-1(S)-aminoindan []. This difference in potency highlights the importance of the specific interactions between the inhibitor's indan ring and the enzyme's active site for achieving selective and effective MAO B inhibition.

Q2: What is the significance of understanding these structural differences in MAO B inhibitors?

A3: Uncovering the detailed interactions between MAO B and its inhibitors, like the contrasting binding modes of N-Propargyl-1(S)-aminoindan and Rasagiline, is crucial for drug design []. By understanding these structural nuances, researchers can tailor modifications to the inhibitor's scaffold. This structure-guided approach holds the potential to develop new MAO B inhibitors with enhanced selectivity, improved potency, and potentially, reduced side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B1139320.png)